3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
Overview
Description
3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For instance, it has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. Additionally, it has been shown to modulate the activity of various neurotransmitter receptors, such as dopamine, serotonin, and glutamate receptors.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, it has been reported to inhibit the growth and proliferation of various cancer cells, such as breast cancer, lung cancer, and leukemia cells. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse biological activities. This compound has been shown to exhibit a wide range of pharmacological effects, which makes it a promising candidate for drug development. Moreover, the synthesis of this compound is relatively simple and can be achieved through various methods.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, this compound may exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on 3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One of the main directions is the development of novel derivatives with improved pharmacological properties. Moreover, the elucidation of the exact mechanism of action of this compound may provide insights into its potential therapeutic applications. Additionally, the evaluation of the in vivo efficacy and toxicity of this compound may pave the way for its clinical development.
Scientific Research Applications
3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antitumor, antimicrobial, and anti-inflammatory properties. Moreover, this compound has shown promising results in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-2-26-18-14-12-17(13-15-18)24-21(16-8-4-3-5-9-16)23-20-11-7-6-10-19(20)22(24)25/h3-15,21,23H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDXZOYNABDOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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